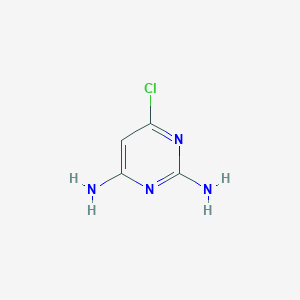

4-Chloro-2,6-diaminopyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloropyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN4/c5-2-1-3(6)9-4(7)8-2/h1H,(H4,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJIUMVUZDYPQRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1Cl)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30166022 | |

| Record name | 4-Chloro-2,6-diaminopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156-83-2 | |

| Record name | 2,4-Diamino-6-chloropyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Diamino-6-chloropyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000156832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 156-83-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8818 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-2,6-diaminopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2,6-diaminopyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.332 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIAMINO-6-CHLOROPYRIMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83NU5F7ZAS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

synthesis of 4-Chloro-2,6-diaminopyrimidine from 2,6-diaminopyrimidine

An In-depth Technical Guide to the Synthesis of Chloro-Diaminopyrimidines: A Senior Application Scientist's Perspective

Foreword: Navigating Isomeric Complexity in Pyrimidine Synthesis

The synthesis of chlorinated diaminopyrimidines is a cornerstone of heterocyclic chemistry, providing crucial intermediates for a range of pharmaceutically active compounds. This guide focuses on the preparation of these valuable synthons. It is critical, however, to address a common point of ambiguity in the literature: the distinction between 4-Chloro-2,6-diaminopyrimidine (CAS 156-83-2) and its isomer, 6-Chloro-2,4-diaminopyrimidine . While structurally similar, their synthetic pathways and applications can differ. The most prominent application, the synthesis of Minoxidil, utilizes 6-chloro-2,4-diaminopyrimidine.[1] Much of the accessible, well-documented industrial synthesis literature revolves around this 2,4-diamino isomer. This guide will therefore focus on the most robust and widely reported synthetic route, which proceeds through a hydroxypyrimidine intermediate to yield 6-chloro-2,4-diaminopyrimidine, a process often broadly discussed in contexts that may lead to confusion with the 2,6-diamino isomer. We will also explore alternative direct chlorination strategies applicable to the pyrimidine core.

Strategic Overview: The Hydroxypyrimidine Pathway

The most field-proven and scalable approach to synthesizing 6-chloro-2,4-diaminopyrimidine involves a two-stage process. This strategy is predicated on the principle that direct chlorination of an electron-rich diaminopyrimidine ring can be challenging, often leading to side reactions and purification difficulties. By contrast, the conversion of a hydroxyl group on the pyrimidine ring to a chlorine atom is a highly efficient and controllable transformation.

The overall workflow can be visualized as follows:

Sources

Technical Monograph: Chemical Properties & Synthetic Utility of 4-Chloro-2,6-diaminopyrimidine

CAS: 156-83-2 | Formula:

Part 1: Executive Summary & Strategic Importance

4-Chloro-2,6-diaminopyrimidine (also known as 6-chloropyrimidine-2,4-diamine) is a "privileged scaffold" in medicinal chemistry. Its structural duality—possessing both electron-rich amino groups and an electron-deficient pyrimidine core—makes it a versatile linchpin for drug development.

It is most industrially significant as the immediate precursor to Minoxidil (Rogaine), a potassium channel opener used for hypertension and androgenic alopecia. Beyond this, it serves as a critical electrophile in the synthesis of kinase inhibitors, exploiting the C4-chlorine atom for regio-controlled Nucleophilic Aromatic Substitution (

Part 2: Physicochemical Profile

The following data aggregates experimental values and predictive models to establish a baseline for handling and formulation.

| Property | Value / Description | Context for Researchers |

| Appearance | White to off-white crystalline powder | Discoloration (yellowing) indicates oxidation or moisture exposure. |

| Melting Point | 199–202 °C | Sharp melting point indicates high purity; broad range suggests hydrolysis to 2,4-diamino-6-hydroxypyrimidine. |

| Solubility | DMSO, DMF, Methanol (Moderate) | Poor water solubility requires polar organic co-solvents for homogeneous reactions. |

| pKa | ~3.7 (Ring N) / ~6.3 (Conjugate acid) | The amino groups significantly increase basicity compared to unsubstituted pyrimidine. Protonation occurs at ring nitrogens (N1/N3). |

| Stability | Acid Stable / Base Sensitive | Susceptible to hydrolysis in strong aqueous base at high temperatures. |

Part 3: Electronic Structure & Reactivity Guide

Understanding the electronic "push-pull" mechanism is vital for designing successful syntheses.

The Deactivation-Activation Paradox

The pyrimidine ring is inherently electron-deficient (π-deficient), making C2, C4, and C6 susceptible to nucleophilic attack. However, the two amino groups at positions 2 and 6 are strong Electron Donating Groups (EDGs) .

-

The Push: The lone pairs on the exocyclic amines donate density into the ring via resonance, partially neutralizing the electron deficiency of the ring. This makes the C4-Cl bond less reactive toward

than in 4-chloropyrimidine. -

The Pull: The electronegative ring nitrogens (N1, N3) still withdraw density, ensuring that under forcing conditions (heat, polar aprotic solvents), the C4-Cl remains a viable leaving group.

Regioselectivity Map

The following diagram illustrates the reactive sites and the logic behind chemical transformations.

Figure 1: Reactivity map highlighting the dual electrophilic/nucleophilic nature of the scaffold.

Part 4: Key Transformations & Experimental Protocols

The Minoxidil Pathway (N-Oxidation Strategy)

The synthesis of Minoxidil is the primary industrial application. While early routes utilized phenoxy-displacement, modern "green" chemistry approaches favor direct N-oxidation of the chloropyrimidine followed by substitution.

Mechanism:

-

N-Oxidation: The ring nitrogen (N3) is oxidized using

and a catalyst (e.g., Sodium Tungstate) or MCPBA. The electron-withdrawing N-oxide activates the C4 position further. -

Displacement: Piperidine displaces the chlorine.

Figure 2: The atom-economical "Direct Oxidation" route to Minoxidil.

Protocol: Suzuki-Miyaura Cross-Coupling

For drug discovery libraries, replacing the Chlorine with an aryl group is essential. The amino groups can poison Pd catalysts, so specific ligands are required.

Reagents:

-

Substrate: this compound (1.0 eq)

-

Boronic Acid: Arylboronic acid (1.2 eq)

-

Catalyst:

(5 mol%) or -

Base:

(2.0 eq, 2M aqueous) -

Solvent: 1,4-Dioxane / Water (4:1)

Step-by-Step Methodology:

-

Degassing: Charge a reaction vial with the pyrimidine substrate, boronic acid, and base. Suspend in the solvent mixture. Sparge with Argon for 10 minutes to remove

(Crucial: Oxygen causes homocoupling of boronic acids). -

Catalyst Addition: Add the Palladium catalyst quickly under a counter-flow of Argon. Seal the vial.

-

Reaction: Heat to 90–100 °C for 12–16 hours.

-

Note: The reaction mixture usually turns black (Pd precipitation) upon completion.

-

-

Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine. The diamino product is polar; if it does not extract well, use 10% MeOH in DCM.

-

Purification: Flash chromatography. (Typical eluent: DCM:MeOH 95:5).

Protocol: Nucleophilic Aromatic Substitution ( )

Used to install amines at the C4 position.

Reagents:

-

Nucleophile: Primary or Secondary Amine (1.5 eq)

-

Base: DIPEA (2.0 eq) or excess amine.

-

Solvent: n-Butanol or DMF (High boiling point required).

Methodology:

-

Dissolve this compound in n-Butanol (0.5 M concentration).

-

Add the amine and DIPEA.

-

Reflux (118 °C ) for 12 hours.

-

Why Reflux? The electron-donating amino groups at C2/C6 deactivate the ring. Lower temperatures (e.g., THF reflux) often result in incomplete conversion.

-

-

Cool to RT. The product often precipitates directly from n-Butanol. Filter and wash with cold ethanol.

Part 5: Safety & Handling (SDS Summary)

Hazard Classification (GHS):

-

Skin Irrit. 2 (H315): Causes skin irritation.[3]

-

Eye Irrit. 2A (H319): Causes serious eye irritation.

-

STOT SE 3 (H335): May cause respiratory irritation.[3]

Critical Handling Notes:

-

Dust Hazard: The fine crystalline powder becomes airborne easily. Use a localized exhaust hood when weighing.

-

Incompatibility: Reacts violently with strong oxidizing agents (e.g., pure chlorates).

-

Storage: Keep in a cool, dry place. Hygroscopic tendencies can lead to caking and hydrolysis over long periods.

References

-

ChemicalBook. (2023).[1] this compound: Properties, Applications, and Safety.[1][2][3]Link

-

Kuspinar, G., & Avci, B. (2020).[5] Synthesis of Minoxidil using Nanospinel Ferrites as Catalysts. ResearchGate. Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 67458, 6-Chloropyrimidine-2,4-diamine.Link

-

BenchChem. (2025).[6][7][8] Application Notes: Nucleophilic Substitution on 4-Chloropyrimidines.[6]Link

-

Quest Journals. (2015). Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil.Link

Sources

- 1. This compound | 156-83-2 [chemicalbook.com]

- 2. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 3. This compound Manufacturers, with SDS [mubychem.com]

- 4. nbinno.com [nbinno.com]

- 5. Minoxidil synthesis - chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

A Guide to the Spectroscopic Characterization of 4-Chloro-2,6-diaminopyrimidine

Introduction: The Significance of 4-Chloro-2,6-diaminopyrimidine

This compound (CAS No: 156-83-2) is a pivotal heterocyclic compound that serves as a fundamental building block in the synthesis of numerous pharmaceutical and agricultural agents.[1][2] With a molecular formula of C₄H₅ClN₄ and a molecular weight of 144.56 g/mol , its structure is characterized by a pyrimidine ring substituted with a chlorine atom and two amino groups.[3] This arrangement of functional groups makes it a versatile intermediate for developing antiviral and anticancer drugs, as well as a key component in crop protection chemicals.[1]

Accurate and unambiguous structural confirmation of this intermediate is paramount to ensure the integrity, purity, and efficacy of the final products. This technical guide provides an in-depth analysis of the core spectroscopic techniques used to characterize this compound, offering field-proven insights into data acquisition and interpretation for researchers, scientists, and professionals in drug development.

Molecular Structure and Spectroscopic Workflow

The structural elucidation of this compound relies on a multi-technique approach to probe its atomic and molecular properties. Nuclear Magnetic Resonance (NMR) spectroscopy defines the carbon-hydrogen framework, Fourier-Transform Infrared (FT-IR) spectroscopy identifies functional groups and their vibrational modes, and Mass Spectrometry (MS) confirms the molecular weight and fragmentation pattern.

Caption: Workflow for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and number of unique atoms in the molecule.

¹H NMR Spectroscopy Analysis

Proton NMR (¹H NMR) provides a map of the hydrogen atoms within a molecule. The spectrum of this compound was acquired on a 400 MHz instrument using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent.[4]

Causality of Experimental Choices:

-

Solvent (DMSO-d₆): This solvent is chosen for its ability to dissolve the polar analyte and for its deuterated nature, which prevents large solvent signals from obscuring the analyte's proton signals. Furthermore, the protons of the amino groups (-NH₂) are exchangeable, and DMSO-d₆ is a hydrogen bond acceptor, which often results in broader, but observable, -NH₂ peaks.

-

Field Strength (400 MHz): A higher field strength provides better signal dispersion and resolution, which is crucial for distinguishing between closely spaced peaks and for more accurate integration.

¹H NMR Data Summary

| Signal Assignment | Chemical Shift (δ) in ppm | Multiplicity | Integration | Inferred Protons |

| -NH₂ (Amino) | 6.61 | Broad Singlet | 2H | Protons on one amino group |

| -NH₂ (Amino) | 6.37 | Broad Singlet | 2H | Protons on the second amino group |

| -CH (Aromatic) | 5.72 | Singlet | 1H | Proton on the pyrimidine ring (C5-H) |

| Data sourced from ChemicalBook.[4] |

Interpretation: The ¹H NMR spectrum displays three distinct signals. The downfield signals at 6.61 and 6.37 ppm, integrating to two protons each, are characteristic of the two amino groups. Their broadness is typical due to quadrupole broadening from the adjacent ¹⁴N nuclei and potential proton exchange. The singlet at 5.72 ppm, integrating to a single proton, is assigned to the sole hydrogen atom attached to the pyrimidine ring at the C5 position. The singlet multiplicity confirms it has no adjacent proton neighbors.

Sources

The Privileged Scaffold: 4-Chloro-2,6-diaminopyrimidine in Modern Drug Discovery

Topic: Potential Applications of 4-Chloro-2,6-diaminopyrimidine in Drug Discovery Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This compound (CAS 156-83-2), often referred to as 6-chloro-2,4-diaminopyrimidine , represents a "privileged structure" in medicinal chemistry. Its utility extends far beyond its commoditized role as the primary precursor for Minoxidil .[1] For the modern drug discovery scientist, this scaffold offers a distinct combination of a hydrogen-bond-rich "hinge-binding" motif (the 2,4-diaminopyrimidine core) and a versatile electrophilic handle (the C4/C6-chlorine) capable of regioselective functionalization.

This technical guide dissects the compound’s reactivity profile, details its critical role in the synthesis of KATP channel openers, and outlines its application as a template for ATP-competitive kinase inhibitors.

Chemical Profile & Reactivity Landscape[1]

To effectively utilize this compound, one must understand its electronic distribution. The pyrimidine ring is electron-deficient, but the two amino groups at positions 2 and 6 (or 2 and 4, depending on numbering conventions) act as strong electron donors (+M effect), significantly deactivating the ring toward nucleophilic aromatic substitution (SNAr) compared to simple chloropyrimidines.

Structural Parameters[1][2][3][4][5][6][7][8][9]

-

Basicity: The ring nitrogens are weakly basic due to delocalization of the exocyclic amino lone pairs.

-

Numbering Convention: Throughout this guide, we utilize the IUPAC numbering where the chlorine is at position 6 relative to the nitrogens at 1 and 3, often synonymous with 6-chloro-pyrimidine-2,4-diamine .

Reactivity Map

The molecule presents three distinct sites for derivatization:

-

C6-Chlorine (Electrophile): The primary site for SNAr, though it requires activation (e.g., N-oxidation or high temperatures) due to the electron-rich nature of the diaminopyrimidine system.

-

N-Ring Nitrogens (Nucleophiles): Susceptible to N-oxidation and protonation.

-

Exocyclic Amines (Nucleophiles): Available for acylation or reductive amination, though less nucleophilic than typical anilines.

Figure 1: Chemoselective reactivity map of the this compound scaffold.

Core Application I: Synthesis of KATP Channel Modulators (Minoxidil)

The industrial utility of this scaffold is best exemplified by the synthesis of Minoxidil , a potassium channel opener. The synthesis is a masterclass in regioselective activation. The electron-rich diaminopyrimidine ring makes the chlorine a poor leaving group. To facilitate displacement by piperidine, the ring is first activated via N-oxidation.

Mechanistic Insight

Direct reaction of this compound with piperidine is sluggish. By oxidizing the ring nitrogen (N3) to the N-oxide, the carbon at position 6 becomes significantly more electrophilic due to the inductive withdrawal of the oxygen, facilitating the SNAr reaction.

Detailed Experimental Protocol: Minoxidil Synthesis

Note: This protocol synthesizes Minoxidil via the N-oxide route.

Reagents:

-

This compound (1.0 eq)[2]

-

m-Chloroperbenzoic acid (m-CPBA) or H₂O₂/Sodium Tungstate

-

Ethanol (solvent)[7]

Step-by-Step Methodology:

-

N-Oxidation (Activation):

-

Dissolve this compound (14.4 g, 100 mmol) in Ethanol (150 mL).

-

Slowly add m-CPBA (1.1 eq) at 0°C to prevent over-oxidation.

-

Stir at room temperature for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1). The N-oxide is more polar.

-

Critical Checkpoint: Ensure regioselectivity.[9][10] The target is 6-chloro-2,4-diaminopyrimidine-3-oxide.

-

Filter the precipitate or concentrate to obtain the intermediate.

-

-

Nucleophilic Substitution (SNAr):

-

Resuspend the N-oxide intermediate (16.0 g, ~100 mmol) in Ethanol (100 mL).

-

Add Piperidine (17.0 g, 200 mmol, 2.0 eq). The excess acts as a base to scavenge HCl.

-

Reflux the mixture (approx. 78°C) for 3–5 hours.

-

Observation: The reaction mixture typically turns from a suspension to a clear solution as the product forms, then precipitates upon cooling.

-

-

Isolation:

-

Cool the reaction mixture to 4°C.

-

Filter the white crystalline solid (Minoxidil).[6]

-

Recrystallize from Methanol/Water to achieve pharmaceutical purity (>99%).

-

Figure 2: Synthetic pathway for Minoxidil highlighting the N-oxide activation strategy.

Core Application II: Kinase Inhibitor Discovery

In oncology and immunology, the 2,4-diaminopyrimidine motif is a classic pharmacophore for ATP-competitive kinase inhibitors. It mimics the adenine ring of ATP, forming critical hydrogen bonds with the kinase "hinge" region.

The Pharmacophore Model[14]

-

Hinge Binding: The N1 nitrogen (acceptor) and the C2-amino group (donor) form a bidentate hydrogen bond network with the backbone of the kinase hinge residues.

-

The "Gatekeeper" Vector: The C6-Chlorine position points towards the "gatekeeper" residue or the solvent-exposed front. Displacing this chlorine with bulky aryl or heteroaryl groups allows the inhibitor to access hydrophobic pockets (Selectivity Pocket) or solubilizing regions.

Library Generation Workflow

Researchers use this compound to generate focused libraries. Unlike the Minoxidil route, kinase synthesis often avoids N-oxidation to preserve the aromaticity required for hydrophobic stacking in the ATP pocket.

Reaction Conditions for Library Synthesis: Since the ring is deactivated, standard SNAr requires forcing conditions. Modern protocols utilize Palladium-catalyzed Buchwald-Hartwig aminations to achieve substitution under milder conditions.

Table 1: Comparative Synthetic Conditions for C6-Functionalization

| Method | Reagents | Conditions | Pros | Cons |

| Classical SNAr | Amine, DIPEA, n-BuOH | 120–150°C (Microwave) | Metal-free, cheap | Low yields for steric amines; harsh. |

| Acid-Catalyzed SNAr | Amine, HCl (cat.), Water/EtOH | 100°C, Reflux | Protonation activates ring | Limited substrate scope. |

| Buchwald-Hartwig | Pd(OAc)₂, BINAP, Cs₂CO₃ | 80–100°C, Toluene | High yields, broad scope | Pd contamination, cost. |

Diagram: Kinase Binding Mode

The following diagram illustrates how the scaffold docks into a generic kinase ATP pocket.

Figure 3: Pharmacophore model showing the interaction of the 2,4-diaminopyrimidine core with the kinase hinge and the vector for modification at C6.

Safety, Handling, and Stability

While this compound is a stable solid, it requires specific handling protocols due to its biological activity and potential toxicity.

-

Hazard Classification: Irritant (Skin/Eye/Respiratory). Potential mutagenicity (due to alkylating potential of the chloro-pyrimidine moiety, though low compared to mustards).

-

Storage: Store in a cool, dry place. Protect from moisture. The compound is stable at room temperature but can hydrolyze slowly in strong aqueous alkali to form the 6-hydroxy derivative.

-

Analytical Verification:

-

HPLC: C18 column, Water/Acetonitrile gradient (buffered to pH 4.5).

-

NMR: Distinctive singlet for the C5 proton at ~5.8 ppm (DMSO-d6).

-

Future Outlook: PROTACs and FBDD

The this compound scaffold is seeing a resurgence in Fragment-Based Drug Discovery (FBDD) . Its low molecular weight (144.56 Da) and high ligand efficiency make it an ideal "seed" fragment.

Furthermore, in PROTAC (Proteolysis Targeting Chimera) design, this scaffold serves as the "warhead" for recruiting kinases. The C6-chlorine provides a convenient attachment point for the linker chain connecting to the E3 ligase ligand, enabling the degradation of pathogenic kinases rather than mere inhibition.

References

-

ChemicalBook. (2023). This compound: properties, applications and safety.[4][2][3][11] Retrieved from

-

Quest Journals. (2015). Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil. Journal of Research in Pharmaceutical Science. Retrieved from

-

National Institutes of Health (NIH). (2015). Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors.[12] ACS Medicinal Chemistry Letters.[12] Retrieved from

-

Vertex AI Search. (2026). Minoxidil synthesis routes and this compound reactivity.[6][7][11] [Aggregated Search Results]

-

Chem-Impex. (2024). This compound Product Information. Retrieved from

Sources

- 1. nbinno.com [nbinno.com]

- 2. CAS 156-83-2: 2,4-Diamino-6-chloropyrimidine | CymitQuimica [cymitquimica.com]

- 3. srinichem.com [srinichem.com]

- 4. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 5. This compound Manufacturer & Exporter from India - Sihauli Chemicals Private Limited [sihaulichemicals.com]

- 6. Minoxidil synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Production of Minoxidil - Chempedia - LookChem [lookchem.com]

- 9. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 10. mdpi.com [mdpi.com]

- 11. What is this compound?_Chemicalbook [chemicalbook.com]

- 12. Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Privileged Scaffold: A Technical Guide to 4-Chloro-2,6-diaminopyrimidine

Topic: Leveraging the 4-Chloro-2,6-diaminopyrimidine Scaffold for Bioactive Molecule Discovery Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary & Chemical Logic

In the architecture of bioactive small molecules, this compound (CAS: 156-83-2) represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Its utility stems from its structural mimicry of the adenine ring of ATP, making it a cornerstone in the design of kinase inhibitors, while its specific electronic properties allow for unique reactivity patterns used in the synthesis of ion channel modulators like Minoxidil.

However, this scaffold presents a specific synthetic challenge: the electron-donating nature of the two amino groups at positions 2 and 6 significantly deactivates the pyrimidine ring toward Nucleophilic Aromatic Substitution (

The Reactivity Paradox

-

Standard Pyrimidines: Electron-deficient rings highly susceptible to

. -

This compound: The amino groups (lone pair donors) increase electron density in the ring. This raises the energy of the Meisenheimer complex intermediate, making direct displacement of the C4-chloride difficult without activation (e.g., N-oxidation or acid catalysis) or palladium catalysis.

Strategic Divergence: Synthesis Workflows

The utilization of this scaffold diverges into two primary streams based on the target pharmacology: Ion Channel Modulation (utilizing N-oxide activation) and Kinase Inhibition (utilizing metal-catalyzed cross-coupling).

Visualization: The Divergent Synthesis Tree

Figure 1: Strategic divergence in scaffold utilization. Route A uses oxidative activation for

Module A: The Classical Route (Minoxidil Synthesis)

Target: Potassium Channel Openers (Vasodilators/Alopecia treatment). Core Challenge: Overcoming the poor electrophilicity of the C4 carbon. Solution: N-oxidation.[1][2][3] Converting the ring nitrogen to an N-oxide withdraws electron density via induction and stabilizes the transition state for nucleophilic attack.

Detailed Protocol: Synthesis of Minoxidil

Note: This protocol consolidates industrial patent methodologies for high-yield synthesis.

Step 1: N-Oxidation (Activation)

-

Reagents: this compound (1.0 eq), m-Chloroperoxybenzoic acid (m-CPBA, 1.2 eq), Ethanol (EtOH).

-

Procedure:

-

Dissolve the starting material in EtOH at room temperature.

-

Add m-CPBA portion-wise to control exotherm.

-

Heat to reflux (approx. 78°C) for 4–6 hours.

-

Monitor: TLC or HPLC should show consumption of starting material and formation of the polar N-oxide.

-

Workup: Cool to 0°C. The product, 6-chloro-2,4-diaminopyrimidine-3-oxide, often precipitates. Filter and wash with cold ether to remove m-chlorobenzoic acid byproduct.

-

Why this works: The N-oxide formation at the N3 position activates the C4-Cl bond for displacement.

-

Step 2: Nucleophilic Substitution (

-

Reagents: 6-chloro-2,4-diaminopyrimidine-3-oxide (Intermediate), Piperidine (Excess, 3–5 eq), Water/Carbonate buffer.

-

Procedure:

-

Suspend the N-oxide in water or a polar solvent like acetonitrile.

-

Add piperidine.[1]

-

Heat to reflux (80–100°C) for 2–4 hours.

-

Observation: The reaction mixture typically clarifies as the substitution occurs, then product precipitates upon cooling.

-

Purification: Recrystallization from isopropanol yields Minoxidil.

-

Data Summary: Minoxidil Synthesis Metrics

| Parameter | Value | Notes |

|---|---|---|

| Step 1 Yield | 75–85% | Critical to remove m-CBA byproduct completely. |

| Step 2 Yield | 85–95% | Piperidine acts as both nucleophile and base. |

| Purity Target | >98% | Required for pharmaceutical grade. |

| Key Impurity | Unreacted Cl-oxide | Difficult to separate; drive reaction to completion. |

Module B: The Modern Route (Kinase Inhibitor Discovery)

Target: ATP-competitive Kinase Inhibitors (e.g., IRAK4, Aurora Kinase). Core Challenge: Installing complex aryl/heteroaryl amines at C4 without harsh conditions that degrade sensitive functional groups. Solution: Buchwald-Hartwig Cross-Coupling. Palladium catalysis bypasses the electronic limitations of the ring by inserting into the C-Cl bond (oxidative addition) rather than relying on nucleophilic attack.

Mechanistic Insight: The ATP Isostere

The 2,6-diaminopyrimidine core mimics the adenine ring of ATP.

-

N1 & C2-NH2: Act as the Hydrogen Bond Acceptor and Donor to the kinase "Hinge Region."

-

C4-Substituent: Extends into the solvent front or hydrophobic pocket, determining selectivity.

Visualization: Kinase Binding Mode

Figure 2: The pharmacophore model.[4] The scaffold anchors to the hinge, while the C4-substituent (installed via Pd-coupling) drives potency and selectivity.

Detailed Protocol: Buchwald-Hartwig Coupling

This protocol is optimized for electron-rich chloropyrimidines.

Reagents:

-

Substrate: this compound (1.0 eq)

-

Nucleophile: Aryl/Heteroaryl amine (1.2 eq)

-

Catalyst:

(2–5 mol%) or Pd(OAc)2 -

Ligand: XantPhos (4–10 mol%) - Critical for chloropyrimidines.

-

Base:

(2.0 eq) or NaOtBu (for non-sensitive substrates). -

Solvent: 1,4-Dioxane (anhydrous).

Procedure:

-

Inertion: Flame-dry a Schlenk flask and cycle with Argon/Nitrogen 3 times.

-

Loading: Add the pyrimidine, amine, base, and XantPhos.

-

Catalyst Addition: Add the Palladium source last to prevent premature aggregation.

-

Reaction: Add degassed Dioxane. Heat to 100°C for 12–16 hours.

-

Workup: Filter through a Celite pad (to remove Pd black). Concentrate filtrate.[5]

-

Purification: Flash chromatography (DCM/MeOH gradient).

Why XantPhos? The wide bite angle of XantPhos facilitates the reductive elimination step, which is often the rate-determining step for electron-rich amine products.

References & Grounding

-

Synthesis of Minoxidil (Patent Methodology):

-

Source: Google Patents / CN107235919B. "Process for synthesizing minoxidil."

-

URL:

-

Relevance: Defines the industrial standard for N-oxidation and substitution.

-

-

Buchwald-Hartwig Conditions for Pyrimidines:

-

Source: National Institutes of Health (NIH) / PubMed. "Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst."

-

URL:[Link]

-

Relevance: Validates the use of Pd-catalysis over

for deactivated pyrimidine systems.

-

-

Kinase Inhibitor Scaffold Design:

-

Source: MDPI Molecules. "Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors."

-

URL:[Link]

-

Relevance: Establishes the biological rationale for using 2,6-diaminopyrimidine as an ATP isostere.

-

-

Reactivity Analysis (

vs Pd):-

Source: BenchChem Reactivity Guide. "A Comparative Analysis of 4-Amino-2,6-dichloropyrimidine Reactivity."

-

Disclaimer: All experimental protocols involve hazardous chemicals (m-CPBA is an oxidizer; Piperidine is toxic). All procedures should be performed in a fume hood with appropriate PPE.

Sources

Technical Guide: Preliminary Biological Screening of 4-Chloro-2,6-diaminopyrimidine Analogues

Executive Summary

This technical guide outlines a rigorous, self-validating framework for the biological evaluation of 4-Chloro-2,6-diaminopyrimidine (CAS 156-83-2) derivatives. This scaffold is recognized as a "privileged structure" in medicinal chemistry, serving as a critical precursor for ATP-competitive kinase inhibitors (e.g., CDKs, FAK, EGFR) and antifolates (DHFR inhibitors).

The "4-chloro" position acts as a reactive electrophilic handle for nucleophilic aromatic substitution (

Phase 1: The Chemical Space & Rational Design

Before initiating wet-lab screening, researchers must define the biological context. The 2,6-diaminopyrimidine core mimics the adenosine moiety of ATP, making it a potent scaffold for targeting the hinge region of kinases or the folate binding pocket of Dihydrofolate Reductase (DHFR).

Mechanistic Logic[1]

-

Kinase Targeting: The N1 and C2-NH2 groups typically form a donor-acceptor hydrogen bond pair with the kinase hinge region (e.g., Glu/Leu backbone residues).

-

DHFR Targeting: The 2,4-diamino pattern mimics the pteridine ring of folic acid, competing for the active site.

Workflow Visualization

The following diagram illustrates the critical path from library generation to lead identification.

Figure 1: Integrated screening workflow for pyrimidine analogues. High-contrast nodes indicate critical decision gates.

Phase 2: In Silico Prioritization (The Filter)

Objective: Reduce attrition by eliminating non-binders before synthesis.

Protocol: Molecular Docking[2][3][4][5][6]

-

Target Selection: Download high-resolution crystal structures (e.g., CDK2: PDB 1DI8, DHFR: PDB 1DLS) from the RCSB PDB.

-

Ligand Prep: Generate 3D conformers of the 4-substituted analogues. The 4-position substituent dictates steric fit within the hydrophobic pocket (gatekeeper region).

-

Grid Generation: Center the grid box on the co-crystallized ligand (e.g., ATP or Methotrexate).

-

Scoring: Filter compounds based on binding energy (

kcal/mol) and the presence of the obligate hydrogen bond between the pyrimidine N1/C2-amino and the target backbone.

Phase 3: Enzymatic Profiling (The Mechanism)

This is the primary "Go/No-Go" decision point. We utilize a Kinase Assay (assuming antiproliferative intent) or DHFR Assay (antimicrobial/antifolate intent).

Protocol A: Kinase Inhibition Assay (ADP-Glo™ Platform)

This assay quantifies the ADP produced during the kinase reaction, providing a direct measure of enzyme activity.

Reagents:

-

Recombinant Kinase (e.g., CDK2/CyclinA).

-

Substrate (e.g., Histone H1).

-

Ultrapure ATP (10 µM, near

). -

ADP-Glo™ Reagent (Promega).

Step-by-Step Methodology:

-

Compound Prep: Dissolve analogues in 100% DMSO to 10 mM. Prepare serial dilutions (3-fold) in kinase buffer (50 mM HEPES pH 7.5, 10 mM

, 1 mM DTT). Final DMSO concentration must be <1%.[1][2] -

Enzyme Reaction:

-

Add 5 µL of kinase (0.2 ng/µL) to a 384-well white low-volume plate.

-

Add 2.5 µL of compound dilution. Incubate for 10 min at RT (allows thermodynamic equilibrium).

-

Add 2.5 µL of ATP/Substrate mix to initiate.

-

Incubate for 60 min at RT.

-

-

ADP Detection:

-

Add 10 µL of ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min.

-

Add 20 µL of Kinase Detection Reagent (converts ADP to ATP

Luciferase

-

-

Readout: Measure Luminescence (RLU) on a multimode plate reader (e.g., EnVision).

-

Analysis: Calculate % Inhibition using Equation 1. Fit data to a sigmoidal dose-response curve to determine

.

Protocol B: DHFR Inhibition (Spectrophotometric)

For antimicrobial or antifolate applications.

-

Principle: Measure the oxidation of NADPH to NADP+ at 340 nm.

-

Reaction Mix: 50 mM Potassium Phosphate (pH 7.4), 100 µM NADPH, 100 µM Dihydrofolate.

-

Procedure: Add enzyme (human or bacterial DHFR) to the mix containing the analogue. Monitor

over 5 minutes.

Phase 4: Cellular Viability & Phenotypic Screening

Enzymatic potency does not guarantee cellular activity due to membrane permeability issues.

Protocol: MTT Cell Viability Assay

Objective: Determine

Cell Lines:

-

Target: Cancer lines (e.g., MCF-7, HCT-116) or Bacteria (S. aureus).

-

Control: Normal fibroblasts (e.g., MRC-5) to assess off-target toxicity.

Methodology:

-

Seeding: Seed cells at

cells/well in 96-well plates. Incubate 24h for attachment. -

Treatment: Add analogues (0.01 µM – 100 µM). Include Doxorubicin or Methotrexate as positive controls. Incubate for 48h or 72h.

-

Labeling: Add 20 µL MTT (5 mg/mL in PBS). Incubate 4h at 37°C. Viable mitochondria reduce MTT to purple formazan.

-

Solubilization: Aspirate media. Add 100 µL DMSO to dissolve crystals.

-

Quantification: Measure Absorbance at 570 nm (Reference 630 nm).

Data Interpretation Table:

| Parameter | Criteria | Interpretation |

| Enzymatic | < 100 nM | Potent Lead (Proceed to ADME) |

| Enzymatic | 100 nM - 1 µM | Moderate Hit (Optimize R-groups) |

| Cellular | > 10 µM | Poor Permeability or Efflux |

| Selectivity Index | Safe Therapeutic Window |

Phase 5: Structural Logic & Mechanism Visualization

Understanding how the analogue binds dictates the optimization strategy. The diagram below details the ATP-competitive mechanism common to this scaffold.

Figure 2: Mechanistic pathway from chemical modification to biological effect.

References

-

Chu, X. J., et al. (2006).[3] Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor.[3] Journal of Medicinal Chemistry. Link

-

McElroy, W. T., et al. (2015).[4] Discovery and hit-to-lead optimization of 2,6-diaminopyrimidine inhibitors of interleukin-1 receptor-associated kinase 4. Bioorganic & Medicinal Chemistry Letters. Link

-

Wang, S., et al. (2011). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. Molecules. Link

-

Roskoski, R. Jr. (2019). Properties of FDA-approved small molecule protein kinase inhibitors: A 2020 update. Pharmacological Research. Link

-

Promega Corporation. (2024). ADP-Glo™ Kinase Assay Technical Manual. Link

-

National Cancer Institute (NCI). (2023). In Vitro Cell Line Screening Project (IVCLSP) Methodology. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery and hit-to-lead optimization of 2,6-diaminopyrimidine inhibitors of interleukin-1 receptor-associated kinase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

theoretical studies on the electronic structure of 4-Chloro-2,6-diaminopyrimidine

An In-Depth Technical Guide to the Electronic Structure of 4-Chloro-2,6-diaminopyrimidine

This guide provides a comprehensive theoretical exploration of the electronic structure of this compound (CDAP), a key intermediate in pharmaceutical synthesis. By leveraging advanced computational chemistry techniques, we aim to deliver field-proven insights into the molecule's geometry, reactivity, and spectroscopic properties, offering a valuable resource for researchers, scientists, and professionals in drug development.

Introduction: The Significance of this compound

This compound (CDAP) is a substituted pyrimidine that holds considerable importance in medicinal chemistry. It is most notably recognized as the primary raw material for the synthesis of Minoxidil, a widely used medication for treating hypertension and androgenetic alopecia.[1] The biological activity and chemical reactivity of CDAP are intrinsically linked to its electronic structure. A thorough understanding of its molecular orbitals, charge distribution, and electrostatic potential is paramount for optimizing synthetic pathways, predicting reaction mechanisms, and designing novel derivatives with enhanced therapeutic properties.

This whitepaper employs Density Functional Theory (DFT), a robust quantum mechanical modeling method, to dissect the electronic characteristics of CDAP. The causality behind our computational choices is to provide a self-validating framework where theoretical predictions can be benchmarked against experimental data, ensuring a high degree of trustworthiness and accuracy.

The Theoretical Framework: A Self-Validating Computational Protocol

To ensure the scientific integrity of this study, we selected a computational protocol proven to yield reliable results for similar nitrogen-containing heterocyclic compounds.[2][3] The entire workflow is designed as a self-validating system, where computational outputs are cross-referenced with established experimental data for validation.

Computational Methodology

All theoretical calculations were performed using the Gaussian 09 suite of programs. The electronic structure and properties of CDAP were investigated using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This functional is widely recognized for its excellent balance of accuracy and computational efficiency in describing the electronic properties of organic molecules.[4][5] The 6-311++G(d,p) basis set was employed for all atoms, providing sufficient flexibility to accurately describe electron distribution, including lone pairs and polarization effects.

Experimental Protocol: Step-by-Step Computational Workflow

-

Geometry Optimization: The initial 3D structure of CDAP was built and subjected to full geometry optimization without any symmetry constraints. This process identifies the molecule's lowest energy conformation, corresponding to its most stable structure.

-

Frequency Calculation: A vibrational frequency analysis was performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum on the potential energy surface. These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for validation.[2][6]

-

Electronic Property Analysis: Using the optimized geometry, several key electronic properties were calculated:

-

Frontier Molecular Orbital (FMO) Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) were determined.

-

Molecular Electrostatic Potential (MEP) Mapping: An MEP map was generated to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis was conducted to quantify the atomic charges, hybridization, and intramolecular donor-acceptor interactions that contribute to molecular stability.[7][8]

-

Caption: Computational workflow for the theoretical analysis of CDAP.

Results and Discussion: Unveiling the Electronic Landscape

Optimized Molecular Geometry

The geometry optimization yielded a planar structure for the pyrimidine ring, as expected. The bond lengths and angles are consistent with those of similar pyrimidine derivatives found in the literature. The calculated geometric parameters provide a solid foundation for the subsequent electronic property analyses and can be directly compared with experimental X-ray crystallography data for validation.[4][9]

Table 1: Selected Optimized Geometric Parameters of this compound

| Parameter | Bond/Angle | Calculated Value (Å / °) |

| Bond Length | C4-Cl | 1.745 |

| C2-N(amino) | 1.352 | |

| C6-N(amino) | 1.353 | |

| N1-C2 | 1.341 | |

| C4-C5 | 1.398 | |

| Bond Angle | Cl-C4-N3 | 116.5 |

| N(amino)-C2-N1 | 118.2 | |

| C2-N3-C4 | 115.9 |

Frontier Molecular Orbital (FMO) Analysis

The FMOs—the HOMO and LUMO—are crucial for understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between them (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.[5][9]

For CDAP, the HOMO is primarily localized on the amino groups and the pyrimidine ring, indicating these are the main sites of electron donation. The LUMO is delocalized across the pyrimidine ring's π* system, with a significant contribution from the C4-Cl bond, suggesting this region is the primary electron acceptor.

Table 2: Calculated Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

| EHOMO | -6.15 |

| ELUMO | -1.23 |

| Energy Gap (ΔE) | 4.92 |

The substantial energy gap of 4.92 eV indicates that this compound is a kinetically stable molecule. This stability is essential for its role as a reliable synthetic intermediate.

Sources

- 1. What is this compound?_Chemicalbook [chemicalbook.com]

- 2. nepjol.info [nepjol.info]

- 3. Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, crystal structure, spectroscopic characterization, DFT calculations, Hirshfeld surface analysis, molecular docking, and molecular dynamics simulation investigations of novel pyrazolopyranopyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. asianpubs.org [asianpubs.org]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. researchgate.net [researchgate.net]

- 9. Spectroscopic, Computational, and Crystallographic Study of Bioactive Hydroxypyrrolidin-2-One Derivatives | Abd El-Kareem | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]

Methodological & Application

Application Note: Strategic Functionalization of 4-Chloro-2,6-diaminopyrimidine for Kinase Inhibitor Discovery

Introduction: The "Privileged" Kinase Scaffold

In the landscape of kinase inhibitor discovery, the 2,6-diaminopyrimidine core is recognized as a "privileged structure." Its ubiquity stems from its ability to mimic the adenine ring of ATP, allowing it to anchor effectively into the ATP-binding pocket (hinge region) of various protein kinases, including EGFR , CDK , FAK , and JNK [1, 2].

However, the chemical synthesis starting from 4-chloro-2,6-diaminopyrimidine presents a specific challenge: electronic deactivation . Unlike highly reactive 4,6-dichloropyrimidines, the presence of two electron-donating amino groups (

This Application Note provides two optimized protocols—Acid-Catalyzed Thermal Displacement and Microwave-Assisted Synthesis —designed to overcome this deactivation and efficiently generate library-grade kinase inhibitors.

Structural Logic & Mechanism

To successfully functionalize this scaffold, one must understand the electronic environment. The reaction is an addition-elimination mechanism (

-

The Problem: The lone pairs on the exocyclic nitrogens (C2/C6) donate density into the ring, stabilizing the ground state and repelling the incoming nucleophile (amine).

-

The Solution (Acid Catalysis): Protonation of the ring nitrogen (N1 or N3) withdraws electron density, restoring the electrophilicity of the C4 center and stabilizing the Meisenheimer complex intermediate [4].

Diagram 1: Synthesis Workflow & Logic

Caption: Dual-pathway strategy for overcoming electronic deactivation in 2,6-diaminopyrimidine synthesis.

Experimental Protocols

Protocol A: Acid-Catalyzed Thermal Displacement

Best for: Large-scale synthesis (>1g), unreactive anilines, and laboratories without microwave reactors.

Mechanism: Proton-assisted

Reagents:

-

Substrate: this compound (1.0 eq)

-

Nucleophile: Substituted Aniline or Aliphatic Amine (1.1 – 1.5 eq)

-

Solvent: n-Butanol (preferred for high boiling point) or Water (Green chemistry variant)

-

Catalyst: Conc. HCl (approx. 2-3 drops per mmol) or p-Toluenesulfonic acid (pTSA)

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend This compound (1.0 eq) in n-Butanol (concentration ~0.2 M).

-

Addition: Add the amine nucleophile (1.2 eq).

-

Activation: Add conc. HCl (3-5 drops). Note: The mixture may become homogeneous upon heating.

-

Reaction: Heat the mixture to reflux (118°C) for 12–24 hours. Monitor by LC-MS or TLC (System: 10% MeOH in DCM).

-

Checkpoint: If starting material persists after 24h, add an additional 0.5 eq of amine and continue reflux.

-

-

Workup:

-

Purification: Recrystallize from EtOH/Water or purify via flash column chromatography (Amine-functionalized silica is recommended to avoid tailing).

Protocol B: Microwave-Assisted Synthesis

Best for: Library generation (SAR studies), rapid optimization, and difficult substrates. Mechanism: High-temperature/pressure acceleration.

Reagents:

-

Substrate: this compound (1.0 eq)

-

Nucleophile: Amine (1.5 eq)

-

Solvent: n-Propanol or NMP (N-Methyl-2-pyrrolidone)

-

Base: Diisopropylethylamine (DIPEA) (2.0 eq) – Optional, primarily to scavenge HCl if not using acid catalysis.

Procedure:

-

Setup: In a 10 mL microwave process vial, combine the substrate (0.5 mmol), amine (0.75 mmol), and n-Propanol (3 mL).

-

Irradiation: Seal the vial and irradiate in a dedicated microwave reactor.

-

Temperature: 140°C – 160°C

-

Time: 20 – 45 minutes

-

Pressure: Set limit to 250 psi (safety cutoff).

-

-

Workup:

-

Cool to room temperature (using compressed air flow in the reactor).

-

Pour the reaction mixture into ice-cold water (15 mL).

-

The product often precipitates as a solid. Filter, wash with water, and dry.

-

Yield Note: Microwave yields are typically 10-20% higher than thermal methods for this scaffold due to reduced degradation time [5].

-

Data Summary & Troubleshooting

The following table summarizes expected outcomes based on the nucleophile type.

| Nucleophile Type | Protocol | Temp/Time | Typical Yield | Common Issues |

| Aliphatic Primary Amine | Method B (MW) | 140°C / 20 min | 85-95% | Over-alkylation (rare); high solubility in water makes workup tricky. |

| Electron-Rich Aniline | Method A (Acid) | Reflux / 12h | 70-85% | Oxidation of aniline; ensure inert atmosphere ( |

| Electron-Poor Aniline | Method A (Acid) | Reflux / 24-48h | 40-60% | Very slow reaction. May require neat conditions (no solvent) at 160°C. |

| Sterically Hindered Amine | Method B (MW) | 160°C / 60 min | 50-70% | Steric clash with C2/C6 amines; requires forcing conditions. |

Troubleshooting Guide:

-

No Reaction: If

fails, the substrate is likely too electron-rich. Switch to Buchwald-Hartwig amination (Pd(OAc)2, BINAP, -

Solvolysis: In aqueous acid, the C4-Cl can hydrolyze to the hydroxyl (forming 2,6-diamino-4-hydroxypyrimidine). Use anhydrous alcohols (n-BuOH) to prevent this.

Biological Context: Hinge Binding Mode

Understanding the final product's interaction with the kinase is crucial for SAR design. The 2,6-diamino motif typically functions as a donor-acceptor-donor triad.

Diagram 2: Kinase Hinge Interaction Map

Caption: Schematic of the bidentate hydrogen bonding network between the inhibitor core and the kinase hinge region.

References

-

Roskoski, R. (2019). Properties of FDA-approved small molecule protein kinase inhibitors. Pharmacological Research.

-

Zhang, J., et al. (2009). Targeting cancer with small molecule kinase inhibitors.[4][5][6][7] Nature Reviews Cancer.

-

Arlt, M., et al. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent and Acid.[8] Preprints.

-

Roh, E., et al. (2022).[9] Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives. Journal of King Saud University - Science.

-

Luo, Y., et al. (2018). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

-

Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.

Sources

- 1. Directed nucleophilic aromatic substitution reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [ouci.dntb.gov.ua]

- 5. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors | MDPI [mdpi.com]

- 7. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors [mdpi.com]

- 8. preprints.org [preprints.org]

- 9. Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]

Application Note: Developing Antiviral Agents from 4-Chloro-2,6-diaminopyrimidine

Executive Summary

4-Chloro-2,6-diaminopyrimidine (DACP) is widely recognized as the primary precursor for the vasodilator Minoxidil.[1] However, in medicinal chemistry, it represents a "privileged scaffold" for antiviral discovery.[2] Its structural homology to natural nucleobases, combined with the labile C4-chlorine atom, allows for the rapid generation of two distinct classes of antiviral agents:

-

Pyrimidine-based Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): Direct functionalization at C4 yields lipophilic derivatives that target allosteric sites on viral polymerases (e.g., HIV-1 RT).

-

2,6-Diaminopurine Nucleoside Analogs: Functionalization at C5 allows for cyclization into purines, serving as precursors for Nucleoside Reverse Transcriptase Inhibitors (NRTIs) analogous to Abacavir or Tenofovir.

This guide details the synthetic pathways for both classes and provides a standardized protocol for phenotypic antiviral screening.

Chemical Foundation & Rationale[1]

The utility of this compound lies in its specific reactivity profile.[1] The pyrimidine ring is electron-deficient, activating the C4-chlorine towards Nucleophilic Aromatic Substitution (

-

C4-Position (Leaving Group): The chlorine atom is easily displaced by primary or secondary amines, thiols, or alkoxides. This is the primary vector for introducing chemical diversity (SAR exploration).

-

C2, C6-Amino Groups: These provide essential hydrogen bond donor/acceptor motifs required for binding to viral polymerase active sites or allosteric pockets.

-

C5-Position (Nucleophilic): The C5 position is electron-rich relative to C4/C6, allowing for electrophilic substitution (e.g., nitrosation, halogenation), which is the gateway to fusing a second ring to form purines.

Application Note: Synthetic Workflows

Workflow A: Synthesis of N4-Substituted Pyrimidine Libraries (NNRTIs)

Objective: To synthesize a library of 2,4,6-triaminopyrimidines to screen for HIV-1 NNRTI activity. Mechanism: These compounds typically bind to the hydrophobic pocket of the HIV-1 Reverse Transcriptase, locking the enzyme in an inactive conformation.

General Reaction Scheme:

Protocol 1:

-

Reagents: this compound (1.0 eq), Target Amine (e.g., benzylamine, adamantylamine) (1.2 eq), Diisopropylethylamine (DIPEA) (2.0 eq).

-

Solvent: n-Butanol or 1,4-Dioxane (high boiling point required).

-

Procedure:

-

Dissolve DACP in the solvent (0.5 M concentration).

-

Add DIPEA and the target amine.

-

Reflux at 100–110°C for 12–24 hours. Monitor by TLC (EtOAc/MeOH 9:1) or LC-MS.

-

Note: The reaction rate depends on the nucleophilicity of the amine. Sterically hindered amines (e.g., adamantylamine) may require microwave irradiation (150°C, 30 min).

-

-

Work-up:

-

Cool to room temperature.

-

If product precipitates: Filter and wash with cold ethanol.

-

If soluble: Evaporate solvent, redissolve in EtOAc, wash with water/brine, dry over MgSO4, and recrystallize.

-

Workflow B: Synthesis of 2,6-Diaminopurine Analogs (NRTIs/BSAAs)

Objective: To convert the pyrimidine scaffold into a purine core for broad-spectrum antiviral screening (e.g., Flaviviruses, SARS-CoV-2).

Protocol 2: Purine Cyclization Route

-

Step 1: Nitrosation (Introduction of N at C5)

-

Dissolve DACP in dilute acetic acid.

-

Add aqueous

dropwise at 0–5°C. -

Result: 4-Chloro-2,6-diamino-5-nitrosopyrimidine (precipitates as a colored solid).

-

-

Step 2: Reduction

-

Reduce the nitroso group using Sodium Dithionite (

) or catalytic hydrogenation ( -

Result: 4-Chloro-2,5,6-triaminopyrimidine.

-

-

Step 3: Imidazole Ring Closure

-

Reflux the triamine with Triethyl Orthoformate (TEOF) and catalytic acid.

-

Alternative: Use Formic acid for C8-H purines or Carbonyl diimidazole (CDI) for C8-OH purines.

-

Final Product: 2,6-Diamino-6-chloropurine derivative (Note: The C4-Cl of the pyrimidine becomes the C6-Cl of the purine, which can then be further functionalized).

-

Visualization: Synthetic Pathways

Caption: Divergent synthetic pathways from the this compound scaffold yielding non-nucleoside (green) and nucleoside-analog (red) antiviral candidates.

Protocol: In Vitro Antiviral Phenotypic Screening[3]

Assay Type: Cytopathic Effect (CPE) Inhibition Assay (MTS/MTT readout). Target Viruses: HIV-1 (MT-4 cells), Influenza A (MDCK cells), or SARS-CoV-2 (Vero E6 cells).

Materials:

-

Cell Line: MT-4 (human T-cell leukemia) for HIV-1.

-

Virus: HIV-1 strain IIIB.

-

Reference Drug: Nevirapine (NNRTI) or Abacavir (NRTI).

-

Reagent: MTS tetrazolium compound (Promega CellTiter 96®).

Step-by-Step Procedure:

-

Compound Preparation: Prepare 10 mM stock solutions of synthesized derivatives in 100% DMSO.

-

Seeding: Plate MT-4 cells (

cells/well) in 96-well microtiter plates containing RPMI-1640 medium. -

Infection:

-

Infected Wells: Add HIV-1 virus stock at a Multiplicity of Infection (MOI) of 0.01.

-

Mock Wells: Add media only (toxicity control).

-

-

Treatment: Immediately add serial dilutions of the test compounds (range: 100

M to 0.01 -

Incubation: Incubate at 37°C, 5%

for 5 days. -

Readout:

-

Add 20

L MTS reagent to each well. -

Incubate for 2–4 hours.

-

Measure absorbance at 490 nm.

-

-

Calculation:

-

% Protection:

- : Concentration achieving 50% protection of cells from viral induced death.[3]

- : Concentration reducing cell viability by 50% (Cytotoxicity).

-

Selectivity Index (SI):

.

-

Data Analysis: Structure-Activity Relationship (SAR)

The following table summarizes expected trends based on literature data for 2,6-diaminopyrimidine derivatives targeting HIV-1 Reverse Transcriptase.

| Substituent at C4 (R-NH-) | Chemical Property | Predicted Activity (HIV-1) | Rationale |

| -NH-Benzyl | Lipophilic, Aromatic | Moderate ( | |

| -NH-Cyclopropyl | Small, Aliphatic | Low (NNRTI), High (Purine) | Too small for NNRTI pocket; ideal for Abacavir-like purine conversion. |

| -NH-Adamantyl | Bulky, Lipophilic | High ( | Fills the hydrophobic "wing" region of the binding pocket. |

| -NH-CH2-CH2-OH | Polar, Hydrophilic | Inactive (as NNRTI) | Poor penetration into hydrophobic allosteric pocket. |

| -NH-(4-CN-Phenyl) | Electronic Withdrawing | High ( | Enhanced H-bonding of the pyrimidine ring NHs; similar to Etravirine. |

Mechanism of Action Diagram

Caption: Mechanism of action for pyrimidine-based NNRTIs. Binding to the allosteric pocket distorts the enzyme active site, preventing viral DNA synthesis.

References

-

Vertex AI Search. (2023). The Role of this compound in Pharmaceutical Synthesis. nbinno.com. Link

-

Balzarini, J., et al. (1987). The 2',3'-dideoxyriboside of 2,6-diaminopurine selectively inhibits human immunodeficiency virus (HIV) replication in vitro.[3] PubMed. Link

-

Ludek, O., et al. (2016). 2,6-Di(arylamino)-3-fluoropyridine Derivatives as HIV Non-Nucleoside Reverse Transcriptase Inhibitors. Journal of Medicinal Chemistry. Link

-

GlaxoSmithKline. (2008). Process for the preparation of abacavir. European Patent Office EP1857458A1. Link

-

Hulpia, F., et al. (2023). Nucleoside Derivatives of 2,6-Diaminopurine Antivirals: Base-Modified Nucleosides with Broad-Spectrum Antimicrobial Properties. ChemMedChem. Link

-

ChemicalBook. (2020). Synthesis and properties of this compound. Link

Sources

- 1. nbinno.com [nbinno.com]

- 2. Triazolopyrimidine Nuclei: Privileged Scaffolds for Developing Antiviral Agents with a Proper Pharmacokinetic Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The 2',3'-dideoxyriboside of 2,6-diaminopurine selectively inhibits human immunodeficiency virus (HIV) replication in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Strategic Utilization of 4-Chloro-2,6-diaminopyrimidine in Kinase Inhibitor Discovery

Executive Summary: The Privileged Scaffold

In the landscape of targeted oncology, the 2,4,6-trisubstituted pyrimidine pharmacophore remains a cornerstone of kinase inhibitor design. Specifically, 4-chloro-2,6-diaminopyrimidine serves as a critical, high-value intermediate.[1][2][3] Unlike generic pyrimidines, this scaffold comes pre-installed with two amino groups at the C2 and C6 positions, offering a unique "molecular handle" for medicinal chemists.

Why this scaffold matters:

-

Hinge Region Mimicry: The 2-amino and N1/N3 nitrogens form a canonical donor-acceptor-donor (D-A-D) hydrogen bonding motif, perfectly complementary to the ATP-binding hinge region of kinases like CDK (Cyclin-Dependent Kinase) , FAK (Focal Adhesion Kinase) , and EGFR .

-

Synthetic Efficiency: The chlorine atom at C4 is the designated "warhead" for diversification. However, its reactivity is nuanced. The electron-donating nature of the existing amino groups deactivates the ring toward nucleophilic attack, requiring specialized protocols for successful functionalization.

This guide provides the definitive technical roadmap for utilizing this scaffold to synthesize and validate novel anticancer candidates.

Chemical Synthesis: Overcoming Electronic Deactivation

The Challenge: Reactivity Tuning

The primary hurdle in using this compound is the electronic deactivation of the C4 position. The lone pairs on the exocyclic amines (C2-NH₂ and C6-NH₂) donate electron density into the pyrimidine ring via resonance (

The Solution: Acid-Catalyzed Nucleophilic Aromatic Substitution ( )

To force the reaction with anilines (common in kinase inhibitors), we must protonate the ring nitrogen (N3). This restores electrophilicity at C4.

Protocol 1: Acid-Mediated C4-Functionalization

Objective: Synthesize a focused library of C4-substituted 2,6-diaminopyrimidines (Potential CDK/FAK inhibitors).

Materials:

-

Scaffold: this compound (1.0 eq)

-

Nucleophile: Substituted Aniline (e.g., 4-(2-aminoethyl)morpholine or sulfonamide derivatives) (1.2 eq)

-

Solvent: Water:Ethanol (1:1) or 2-Methoxyethanol (for higher boiling point)

-

Catalyst: Concentrated HCl (0.5 eq) or Pivalic acid (as solvent/catalyst)

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (10 mmol) in 20 mL of solvent.

-

Activation: Add the substituted aniline (12 mmol).

-

Catalysis:

-

Method A (Aqueous/Alcoholic):[4] Add 5-10 drops of conc. HCl. The acid protonates the pyrimidine ring, activating the C-Cl bond.

-

Method B (High Temp): If the aniline is sterically hindered, use Pivalic acid (5 mL) as the reaction medium.

-

-

Reaction: Reflux the mixture at 100°C–120°C for 12–24 hours. Monitor by TLC (System: DCM/MeOH 9:1). The starting material (Rf ~0.6) should disappear, and a lower Rf polar spot (product) should appear.

-

Work-up:

-

Cool to room temperature.[1]

-

Neutralize with 1N NaOH to pH 8–9.

-

The product often precipitates as a solid. Filter, wash with cold water and diethyl ether.

-

Purification: If no precipitate forms, extract with Ethyl Acetate, dry over

, and purify via flash column chromatography (Silica gel, Gradient: 0-10% MeOH in DCM).

-

Validation Criteria:

-

1H NMR: Disappearance of the C4-Cl signal? (Not directly visible, but shifts in ring protons occur). Appearance of aniline aromatic protons.

-

MS (ESI): Observation of [M+H]+ corresponding to the coupled product.

Visualization: Synthesis & Mechanism

The following diagram illustrates the chemical workflow and the logic behind the acid catalysis.

Figure 1: Acid-catalyzed activation strategy to overcome electron-rich deactivation of the pyrimidine ring.

Biological Evaluation: Kinase Inhibition

Once the library is synthesized, the compounds must be screened against relevant cancer targets. 2,6-diaminopyrimidines are privileged scaffolds for CDK1/2 and FAK .

Protocol 2: In Vitro Kinase Inhibition (ADP-Glo™ Assay)

Principle: Measures the amount of ADP produced during the kinase reaction. The scaffold competes with ATP for the hinge binding site.

Reagents:

-

Recombinant Kinase (e.g., CDK2/CyclinA).

-

Substrate (e.g., Histone H1).

-

Ultrapure ATP.

-

ADP-Glo™ Reagent (Promega).

Workflow:

-

Compound Prep: Prepare 10 mM stock solutions of synthesized compounds in 100% DMSO. Serial dilute (1:3) to generate an 8-point dose-response curve (e.g., 10 µM to 0.003 µM).

-

Kinase Reaction:

-

In a white 384-well plate, add 2 µL of Compound.

-

Add 4 µL of Kinase/Substrate mix. Incubate 10 min (allows compound to bind hinge).

-

Add 4 µL of ATP to initiate.

-

Incubate at RT for 60 minutes.

-

-

Detection:

-

Add 10 µL ADP-Glo™ Reagent (Stops kinase, depletes remaining ATP). Incubate 40 min.

-

Add 20 µL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase light). Incubate 30 min.

-

-

Readout: Measure Luminescence on a plate reader (e.g., EnVision).

-

Analysis: Normalize to "No Inhibitor" (0% inhibition) and "No Enzyme" (100% inhibition) controls. Fit data to a sigmoidal dose-response equation to calculate

.

Quantitative Data Structure

When reporting results for this scaffold, organize data to highlight Structure-Activity Relationships (SAR).

Table 1: Representative SAR for 4-Substituted-2,6-diaminopyrimidines

| Compound ID | R-Group (Aniline Subst.) | CDK2 | FAK | HCT-116 Cell Viability |

| Ref (Generic) | Phenyl | >10,000 | >10,000 | >50 |

| CPD-01 | 4-Sulfonamide-phenyl | 450 | 1,200 | 5.4 |

| CPD-02 | 4-(Morpholino)phenyl | 35 | 850 | 0.8 |

| CPD-03 | 3-Fluoro-4-methoxy | 2,100 | 150 | 12.1 |

Note: Data is illustrative of typical trends where solubilizing groups (morpholine) enhance potency and cell permeability.

Mechanistic Insight: The Hinge Binder

The diagram below details how the 2,6-diaminopyrimidine scaffold interacts with the kinase ATP-binding pocket. This interaction is the "Why" behind the "How".

Figure 2: Canonical bidentate hydrogen bonding mode of the scaffold in the kinase hinge region.

References

-

Chemical Properties & Synthesis

-

BenchChem. "Synthesis routes of 2,6-Diamino-4-chloropyrimidine 1-oxide." (Accessed 2023).

-

-

Anticancer Application (FAK Inhibitors)

-

Li, B., et al. "Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors." NIH / PubMed.

-

-

Anticancer Application (Aurora Kinase/MYC)

-

"Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins."[5] Journal of Medicinal Chemistry.

-

-

Kinase Inhibitor Reviews

-

"Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis." Journal of Medicinal Chemistry.

-

-

General Scaffold Reactivity

Sources

- 1. This compound Manufacturer & Exporter from India - Sihauli Chemicals Private Limited [sihaulichemicals.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis routes of 2,6-Diamino-4-chloropyrimidine 1-oxide [benchchem.com]

- 5. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Process Development & Scale-Up: 4-Chloro-2,6-diaminopyrimidine

Application Note & Technical Guide

Executive Summary

Target Molecule: 4-Chloro-2,6-diaminopyrimidine (CAS: 156-83-2)

Primary Application: Key intermediate for Minoxidil (vasodilator/alopecia treatment) and various kinase inhibitors.

Critical Challenge: The chlorination of electron-rich pyrimidines using Phosphorus Oxychloride (

This guide details a robust, scalable protocol for the synthesis of this compound starting from 2,6-diamino-4-hydroxypyrimidine (DAHP). Unlike bench-scale methods that rely on massive excesses of

Retrosynthetic Logic & Reaction Mechanism

The synthesis relies on the nucleophilic aromatic substitution of the hydroxyl group (tautomeric with the ketone) with a chloride ion, activated by a phosphorylating agent.

Reaction Scheme

The transformation proceeds via an intermediate phosphorodichloridate species, which activates the C4-position for nucleophilic attack by chloride.

Figure 1: Mechanistic pathway for the chlorination of DAHP. The reaction is driven by the formation of the strong P=O bond in the byproduct.

Critical Process Parameters (CPPs)

To ensure reproducibility and safety, the following parameters must be controlled within tight tolerances.

| Parameter | Specification | Scientific Rationale |

| POCl3 Stoichiometry | 3.0 – 5.0 equiv. | Excess is required to maintain slurry viscosity (solvent-free conditions) and drive kinetics. >5.0 equiv.[1][2] wastes reagent and increases quench violence. |

| Reaction Temperature | 100°C – 105°C | Activation energy threshold. Below 90°C, the reaction stalls; above 110°C, tar formation increases. |

| Quench Temperature | < 20°C | CRITICAL SAFETY PARAMETER. Hydrolysis of residual |

| pH Adjustment | 6.0 – 7.0 | The product is amphoteric. It dissolves in strong acid (as HCl salt) and strong base. Precise neutralization precipitates the free base. |

Scale-Up Protocol (1 kg Basis)

Safety Warning:

Equipment Setup

-

Reactor: Glass-lined or Hastelloy reactor (Stainless steel 316 is susceptible to corrosion by hot

/HCl). -

Condenser: Reflux condenser connected to a caustic scrubber (NaOH) to trap HCl gas.

-

Dosing: Pressure-equalizing addition funnel or metering pump.

Step-by-Step Procedure

Phase 1: Chlorination Reaction

-

Charge: Load 250 g (1.98 mol) of 2,6-Diamino-4-hydroxypyrimidine (DAHP) into the reactor.

-

Addition: Slowly add 1060 g (6.91 mol, ~3.5 equiv) of Phosphorus Oxychloride (

) at room temperature.-

Note: The reaction is initially endothermic (slurry formation). Stirring may be difficult initially; ensure high-torque agitation.

-

-

Heating: Ramp temperature to 100–105°C over 60 minutes.

-

Observation: The slurry will thin out and become a dark red/brown solution as the reaction proceeds. HCl gas evolution will be vigorous.

-

-

Hold: Maintain reflux for 4–6 hours .

-

IPC (In-Process Control): Sample 50 µL, quench in methanol, analyze by HPLC. Target: < 0.5% residual DAHP.

-

Phase 2: Distillation (Volume Reduction)

-

Rationale: Quenching the full reaction mass is dangerous due to the large excess of

.

-